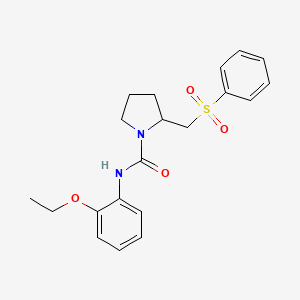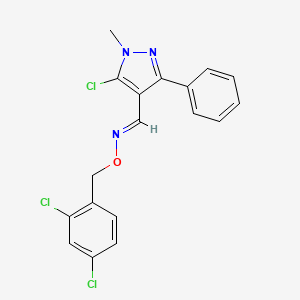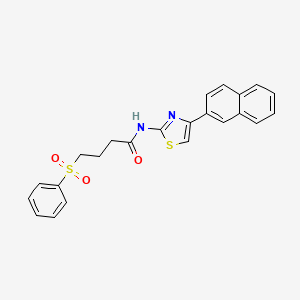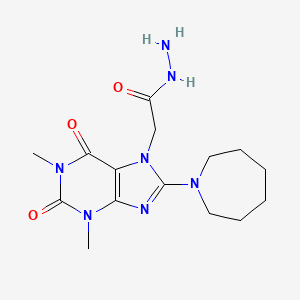
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide, commonly known as EPPC, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. EPPC belongs to the class of pyrrolidine carboxamide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of EPPC is not well understood. However, it is believed that EPPC exerts its biological activity by modulating the activity of various ion channels and receptors. EPPC has been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in pain sensation. EPPC has also been shown to modulate the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the perception of pain and inflammation.
Biochemical and Physiological Effects
EPPC has been shown to have various biochemical and physiological effects. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EPPC has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, EPPC can modulate the activity of voltage-gated sodium channels, which play a crucial role in pain sensation.
Avantages Et Limitations Des Expériences En Laboratoire
EPPC has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. EPPC is also stable under normal laboratory conditions. However, EPPC has some limitations for lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, the mechanism of action of EPPC is not well understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of EPPC. One potential direction is to investigate the potential of EPPC as a treatment for neuropathic pain. Another direction is to study the mechanism of action of EPPC in more detail, which could provide insight into its biological activity. Additionally, EPPC could be further studied for its potential as an anti-cancer agent, as it has shown promising results in vitro. Finally, the development of water-soluble forms of EPPC could facilitate its use in vivo.
Méthodes De Synthèse
EPPC can be synthesized through a multi-step process involving the reaction of ethoxyphenylacetic acid with thionyl chloride, followed by the reaction of the resulting compound with pyrrolidine and phenylsulfonylmethyl chloride. The final product is obtained through the reaction of the intermediate compound with ammonium carbonate.
Applications De Recherche Scientifique
EPPC has shown promising results in various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines. EPPC has also been investigated for its potential as an anti-cancer agent, as it can induce apoptosis in cancer cells. Additionally, EPPC has been studied for its potential as a treatment for neuropathic pain, as it can modulate the activity of voltage-gated sodium channels.
Propriétés
IUPAC Name |
2-(benzenesulfonylmethyl)-N-(2-ethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-26-19-13-7-6-12-18(19)21-20(23)22-14-8-9-16(22)15-27(24,25)17-10-4-3-5-11-17/h3-7,10-13,16H,2,8-9,14-15H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDONWOBXFNVGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCCC2CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-((phenylsulfonyl)methyl)pyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-((2-ethoxyphenyl)amino)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2790682.png)
![2-Ethyl-6-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2790684.png)
![Ethyl 2-[(2-ethylphenyl)sulfanyl]acetate](/img/structure/B2790686.png)


![N-(4-(2-((4-isopropylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790693.png)
![N~4~-benzyl-N~4~-methyl-1-[6-(1,4-thiazinan-4-yl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2790694.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2790695.png)

![2-(4-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}phenyl)acetic acid](/img/structure/B2790697.png)
![4-[butyl(ethyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2790700.png)
![N-(3,4-dimethoxyphenyl)-2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2790701.png)

